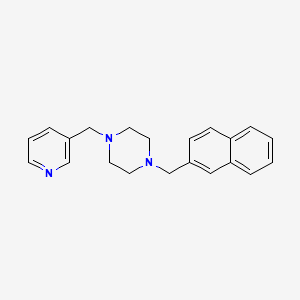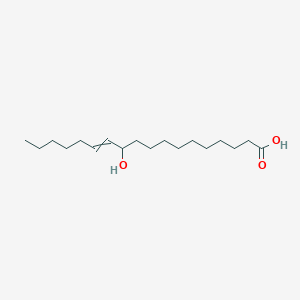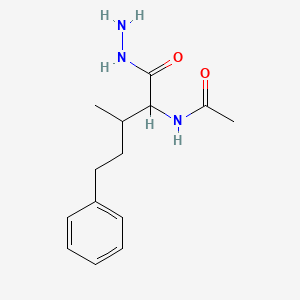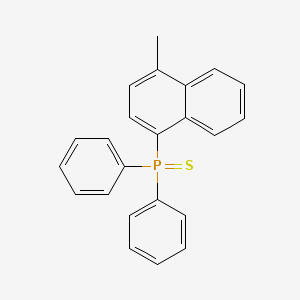![molecular formula C26H36SeSi3 B14175065 [(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] CAS No. 922734-98-3](/img/structure/B14175065.png)
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] is a complex organoselenium compound with the molecular formula C26H36SeSi3 This compound is characterized by the presence of selenium and silicon atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] typically involves the reaction of methylselanyl compounds with tris(dimethyl(phenyl)silyl)methane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a catalyst such as a transition metal complex to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for [(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive selenium and silicon compounds.
Analyse Chemischer Reaktionen
Types of Reactions
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl groups attached to the silicon atoms can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis due to their unique reactivity.
Biology: Organoselenium compounds have been studied for their potential antioxidant properties and their role in biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Wirkmechanismus
The mechanism by which [(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] exerts its effects is primarily through the reactivity of the selenium atom. Selenium can participate in redox reactions, acting as both an oxidizing and reducing agent. This reactivity is harnessed in various chemical transformations and potential biological applications. The molecular targets and pathways involved include interactions with thiol groups in proteins and enzymes, which can modulate their activity.
Vergleich Mit ähnlichen Verbindungen
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] can be compared with other organoselenium compounds such as:
Diphenyl diselenide (PhSeSePh): Known for its antioxidant properties.
Selenocysteine: An amino acid that incorporates selenium and is found in various enzymes.
Selenomethionine: Another selenium-containing amino acid used in biological studies.
Eigenschaften
CAS-Nummer |
922734-98-3 |
|---|---|
Molekularformel |
C26H36SeSi3 |
Molekulargewicht |
511.8 g/mol |
IUPAC-Name |
[bis[dimethyl(phenyl)silyl]-methylselanylmethyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C26H36SeSi3/c1-27-26(28(2,3)23-17-11-8-12-18-23,29(4,5)24-19-13-9-14-20-24)30(6,7)25-21-15-10-16-22-25/h8-22H,1-7H3 |
InChI-Schlüssel |
JEIDOLOXLGMKOC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)

![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)



![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)

![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
methanone](/img/structure/B14175047.png)
![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)

![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
